molecular formula C22H20BrNO B155488 1-Benzhydryl-3-(4-bromophenoxy)azetidine CAS No. 132924-50-6

1-Benzhydryl-3-(4-bromophenoxy)azetidine

Cat. No. B155488
M. Wt: 394.3 g/mol
InChI Key: RUWZBENSISVWOW-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(4-bromophenoxy)azetidine is a compound that is part of the azetidine family, which are four-membered cyclic amines. The structure of azetidines is characterized by a nitrogen atom that is part of the ring, making them a subset of heterocyclic compounds. The presence of the benzhydryl and bromophenoxy groups suggests that this compound may have interesting chemical properties and potential applications in synthetic chemistry.

Synthesis Analysis

The synthesis of related azetidine compounds has been explored in various studies. For instance, the regio- and stereoselective alkylation of 1-benzhydryl-2-methoxymethylazetidin-3-one has been investigated, leading to the formation of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones with cis stereochemistry at C-2 and C-4 positions . Another study reported the preparation of azetidin-2-ones from epoxybutyramide precursors, demonstrating the versatility of azetidine synthesis . Although these studies do not directly describe the synthesis of 1-Benzhydryl-3-(4-bromophenoxy)azetidine, they provide insight into the synthetic strategies that could be applied to its preparation.

Molecular Structure Analysis

The molecular structure of azetidine derivatives has been confirmed by techniques such as single crystal X-ray diffraction analysis . This method allows for the determination of the stereochemistry and confirmation of the molecular structure of azetidines. The bent nature of the azetidine ring, as observed in related compounds, is likely to be a feature of 1-Benzhydryl-3-(4-bromophenoxy)azetidine as well .

Chemical Reactions Analysis

Azetidine compounds participate in various chemical reactions. For example, the thermal rearrangement of bromo-benzylaminobutane hydrobromide leads to the formation of azetidine . The synthesis of azetidin-2-ones from epoxybutyramide precursors involves S(N)i reactions that lead to the formation of different heterocycles . These reactions highlight the reactivity of the azetidine ring and suggest that 1-Benzhydryl-3-(4-bromophenoxy)azetidine could also undergo interesting transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can be inferred from related compounds. For instance, the synthesis and analysis of 1-benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine provide information on the yield and the structural determination through NMR and MS techniques . These methods are essential for characterizing the physical and chemical properties of azetidine compounds, including 1-Benzhydryl-3-(4-bromophenoxy)azetidine.

Scientific Research Applications

Stereoselective Synthesis and Medicinal Chemistry

  • The compound plays a crucial role in the stereoselective synthesis of cis-3,4-disubstituted piperidines, demonstrating its utility in the construction of complex molecular architectures. This process is crucial for the development of compounds with potential applications in medicinal chemistry, offering a pathway to synthesize valuable templates for drug discovery (Mollet et al., 2011).

Domino Ring Opening and Cyclization

  • It is instrumental in domino aziridine ring opening and Buchwald–Hartwig type coupling-cyclization reactions, facilitating the synthesis of trans-3,4-dihydro-2H-1,4-benzoxazine moieties. Such chemical transformations are significant for generating compounds with potential therapeutic applications, highlighting the versatility of 1-Benzhydryl-3-(4-bromophenoxy)azetidine in organic synthesis (Rao et al., 2012).

Dopaminergic Antagonism

  • In the search for novel dopaminergic antagonists, derivatives of this compound have been evaluated, revealing their potency as D2 and D4 receptor antagonists. Such studies underscore the importance of 1-Benzhydryl-3-(4-bromophenoxy)azetidine derivatives in the development of new treatments for disorders related to dopaminergic dysfunction (Metkar et al., 2013).

Synthesis of 3,3-Diarylazetidines

  • The compound is also utilized in the synthesis of 3,3-diarylazetidines, showcasing the role of azetidines as valuable scaffolds in drug discovery. These structures are prepared from N-Cbz azetidinols in calcium(II)-catalyzed Friedel-Crafts alkylation reactions, illustrating the compound's contribution to accessing underexplored chemical space for therapeutic exploration (Denis et al., 2018).

Discovery and Evaluation of Novel Compounds

  • The compound has facilitated the discovery and evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. This illustrates its role in the synthesis of compounds with inhibitory activity against enzymes of pharmacological interest, highlighting its potential in contributing to the development of new therapeutic agents (Akbaba et al., 2013).

properties

IUPAC Name

1-benzhydryl-3-(4-bromophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWZBENSISVWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(4-bromophenoxy)azetidine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred slurry of 8.8 g (0.22 mole) of 60% sodium hydride (mineral oil suspension) in 200 ml of dry dimethylformamide was heated under nitrogen atmosphere to 70° C. then 48 g (0.2 mole) of 1-diphenylmethyl-3-azetidinol in 150 ml of dry dimethylformamide was added dropwise at a rate which maintained the temperature below 90° C. and allowed a steady hydrogen evolution. The reaction mixture was stirred for 1 hr at 90° C., treated with 38.5 g (0.22 mole ) of 4-bromofluorobenzene and heated at 90° C. for 36 hr. The reaction mixture was diluted with 1200 ml of water and after stirring for 3 hr, the solid precipitate was collected by filtration to yield 112 g of crude, wet product. Recrystallization from ligroin yielded 65.6 g (83.2%) of white crystals, m.p. 116°-117° C.
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8.8 g
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1200 mL
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83.2%

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